molecular formula C8H10ClN5 B2872894 [3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]methanamine hydrochloride CAS No. 1909318-91-7

[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]methanamine hydrochloride

Cat. No.: B2872894
CAS No.: 1909318-91-7
M. Wt: 211.65
InChI Key: NZZOGAIXGLVVLX-UHFFFAOYSA-N
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Description

Tetrazoles are synthetic or man-made organic heterocyclic compounds that consist of a doubly unsaturated five-membered aromatic ring with four nitrogen, one carbon, and two hydrogen atoms . They are generally crystalline and odorless .


Synthesis Analysis

The synthesis of tetrazole derivatives can be approached in ecofriendly ways such as the use of water as a solvent, moderate conditions, nontoxic, easy extractions, easy setup, low cost, etc. with good to excellent yields .


Molecular Structure Analysis

The tetrazole is a five-membered aza compound with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds .


Chemical Reactions Analysis

On heating, tetrazoles decompose and emit toxic nitrogen fumes. They react easily with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat .


Physical and Chemical Properties Analysis

Tetrazole shows a melting point temperature at 155–157°C. It dissolves in water, acetonitrile, etc .

Mechanism of Action

Target of Action

Tetrazoles, a class of compounds to which this compound belongs, are known to interact with a variety of biological targets due to their electron-donating and electron-withdrawing properties . They act as nonclassical bioisosteres of carboxylic acids, which allows them to interact with a wide range of receptors .

Mode of Action

Tetrazoles are known to stabilize the electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions . This suggests that [3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]methanamine hydrochloride may interact with its targets in a similar manner.

Biochemical Pathways

Tetrazoles have been found to have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti­nociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities . This suggests that this compound may affect multiple biochemical pathways.

Pharmacokinetics

Tetrazolate anions, a class of compounds to which this compound belongs, are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes . This suggests that this compound may have good bioavailability.

Result of Action

Given the wide range of biological activities associated with tetrazoles , it is likely that this compound may have diverse effects at the molecular and cellular level.

Action Environment

The properties of tetrazoles suggest that factors such as ph and lipid solubility may play a role in their action .

Safety and Hazards

Tetrazoles can burst vigorously on exposure to shock, fire, and heat on friction. They undergo reaction with few active metals and produce new compounds which can be explosive to shocks .

Future Directions

Tetrazoles have a wide range of biological activities, including antibacterial, antifungal, analgesic, and anti-inflammatory properties. Therefore, they can be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

Properties

IUPAC Name

[3-(tetrazol-1-yl)phenyl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5.ClH/c9-5-7-2-1-3-8(4-7)13-6-10-11-12-13;/h1-4,6H,5,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZZOGAIXGLVVLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=NN=N2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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